1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester is a complex organic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core with various substituents such as bromine, chlorine, and a methyl ester group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Bromine and Chlorine Substituents: Halogenation reactions are employed to introduce bromine and chlorine atoms at specific positions on the pyrrolo[2,3-b]pyridine core.
Formation of the Methyl Ester Group: Esterification reactions are used to introduce the methyl ester group at the carboxylic acid position.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its ability to interact with biological targets such as enzymes and receptors.
Cancer Research: The compound has shown promise in inhibiting certain cancer cell lines, making it a potential candidate for anticancer drug development.
Biological Studies: It is used in studies to understand its mechanism of action and interactions with biological molecules.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester can be compared with other pyrrolopyridine derivatives:
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
Pyrrolopyrazine Derivatives: These compounds have a similar core structure but with different nitrogen positions, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H7Br2ClN2O2 |
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Molecular Weight |
382.43 g/mol |
IUPAC Name |
methyl 3-bromo-2-(bromomethyl)-4-chloropyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C10H7Br2ClN2O2/c1-17-10(16)15-6(4-11)8(12)7-5(13)2-3-14-9(7)15/h2-3H,4H2,1H3 |
InChI Key |
PDTSUZQGAPEFIE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C(=C(C2=C(C=CN=C21)Cl)Br)CBr |
Origin of Product |
United States |
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